

1H NMR and 13C NMR spectra of 3-Ethyl-2-methyl-2-pentene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Ethyl-2-methyl-2-pentene

Cat. No.: B010489

[Get Quote](#)

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **3-Ethyl-2-methyl-2-pentene**

Introduction

3-Ethyl-2-methyl-2-pentene is an alkene with the chemical formula C₈H₁₆. As a component in chemical synthesis and research, a thorough understanding of its structural characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of **3-Ethyl-2-methyl-2-pentene**, complete with experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

¹H NMR Spectral Data

The ¹H NMR spectrum of **3-Ethyl-2-methyl-2-pentene** provides information on the electronic environment of the different protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key parameters for structural assignment. Protons on carbons adjacent to the double bond, known as allylic protons, are deshielded and typically resonate between 1.8 and 2.5 ppm.[1]

Protons (Label)	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (a)	~1.6	Singlet	6H
CH ₂ (b)	~2.0	Quartet	4H
CH ₃ (c)	~0.9	Triplet	6H

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Alkenyl carbons typically show a significant downfield shift, appearing in the range of 100-170 ppm.[2]

Carbon (Label)	Chemical Shift (δ , ppm)
C1, C1' (a)	~20
C2 (d)	~125
C3 (e)	~130
C4, C4' (b)	~25
C5, C5' (c)	~14

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is based on typical values for similar structures and may be further refined by experimental data. A source for the ¹³C NMR spectra of **3-Ethyl-2-methyl-2-pentene** is mentioned in P. A. Couperus, A. D. Clague, J. P. Van Dongen Org. Magn. Resonance 8, 426(1976).[3][4]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample of **3-Ethyl-2-methyl-2-pentene** for NMR spectroscopy.

Materials:

- **3-Ethyl-2-methyl-2-pentene** sample (5-25 mg for ^1H NMR)[\[1\]](#)
- Deuterated NMR solvent (e.g., CDCl_3)
- NMR tube and cap
- Pasteur pipette

Procedure:

- Sample Weighing: Accurately weigh 5-25 mg of the **3-Ethyl-2-methyl-2-pentene** sample.
- Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl_3) is a common choice for non-polar compounds like alkenes.
- Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.
- Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
- Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: Acquisition of NMR Spectra

This protocol provides a general workflow for acquiring ^1H and ^{13}C NMR spectra on a modern NMR spectrometer.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Insertion: Insert the prepared NMR tube into a spinner turbine and place it in the magnet.
- Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
- Shimming: An automated shimming process will be performed by the instrument to optimize the homogeneity of the magnetic field. Manual adjustments may be necessary to achieve optimal resolution.[1]
- Tuning and Matching: The probe is tuned to the appropriate frequency (^1H or ^{13}C) and the impedance is matched for efficient radiofrequency power transfer.
- Acquisition Parameters: Set the standard acquisition parameters for the desired experiment.
 - For ^1H NMR:
 - Pulse angle: 30° or 90°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8 to 16 for a good signal-to-noise ratio
 - For ^{13}C NMR:
 - Pulse sequence: Proton-decoupled
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: May range from hundreds to thousands depending on the sample concentration.
- Data Acquisition: Initiate the data acquisition.

- Data Processing: After the acquisition is complete, the Free Induction Decay (FID) signal is processed. This involves:
 - Fourier Transform: To convert the time-domain signal to a frequency-domain spectrum.
 - Phase Correction: To ensure all peaks are in the positive absorptive phase.
 - Baseline Correction: To produce a flat baseline.
 - Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Structural Elucidation and Signal Assignment

The structure of **3-Ethyl-2-methyl-2-pentene** is symmetrical, which simplifies its NMR spectra.

Caption: Molecular structure of **3-Ethyl-2-methyl-2-pentene** with atom labeling for NMR signal assignment.

¹H NMR Interpretation:

- ~1.6 ppm (Singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the C2 carbon (labeled 'a'). These protons are allylic to the double bond. The signal is a singlet because there are no adjacent protons to couple with.
- ~2.0 ppm (Quartet, 4H): This signal is assigned to the four equivalent protons of the two methylene (CH₂) groups (labeled 'b'). These protons are also allylic. The signal is a quartet due to coupling with the three protons of the adjacent methyl groups ('c') (n+1 rule, 3+1=4).
- ~0.9 ppm (Triplet, 6H): This signal represents the six equivalent protons of the two terminal methyl (CH₃) groups (labeled 'c'). The signal is a triplet because of coupling with the two protons of the adjacent methylene groups ('b') (n+1 rule, 2+1=3).

¹³C NMR Interpretation:

- ~130 ppm and ~125 ppm: These two signals in the downfield region are characteristic of the sp² hybridized carbons of the double bond (C3 and C2, labeled 'e' and 'd').

- ~25 ppm: This signal corresponds to the two equivalent sp³ hybridized methylene carbons (C4 and C4', labeled 'b').
- ~20 ppm: This signal is assigned to the two equivalent sp³ hybridized methyl carbons attached to the double bond (C1 and C1', labeled 'a').
- ~14 ppm: This upfield signal represents the two equivalent sp³ hybridized terminal methyl carbons (C5 and C5', labeled 'c').

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Ethyl-2-methyl-2-pentene | C8H16 | CID 140592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Pentene, 3-ethyl-2-methyl- | C8H16 | CID 140591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectra of 3-Ethyl-2-methyl-2-pentene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010489#1h-nmr-and-13c-nmr-spectra-of-3-ethyl-2-methyl-2-pentene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com